3,4-Dibromobenzaldehyde

Organic Electronics Materials Chemistry Cross-Coupling

Secure the exact 3,4-isomer (CAS 74003-55-7) for reproducible results. The vicinal 3,4-dibromo pattern dictates unique regioselectivity in metal-halogen exchange and distinct electronic conjugation in π-systems. Critical for OLED/OPV materials and sequential synthesis where the 2,5- or 3,5-isomers fail. Verify CAS before ordering to avoid photophysical performance deviations.

Molecular Formula C7H4Br2O
Molecular Weight 263.91 g/mol
CAS No. 74003-55-7
Cat. No. B1583856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromobenzaldehyde
CAS74003-55-7
Molecular FormulaC7H4Br2O
Molecular Weight263.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Br)Br
InChIInChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
InChIKeyUTYRZXNEFUYFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromobenzaldehyde (CAS 74003-55-7): Baseline Structural and Reactivity Profile


3,4-Dibromobenzaldehyde (CAS 74003-55-7) is a dihalogenated aromatic aldehyde with the molecular formula C7H4Br2O and a molecular weight of 263.91 g/mol . It is characterized by a benzene ring bearing an aldehyde group at position 1 and bromine atoms at the adjacent 3- and 4-positions, creating a vicinal dibromo substitution pattern . This specific ortho-like bromine arrangement confers distinct electronic and steric properties compared to other dibromobenzaldehyde isomers, making it a privileged building block in organic synthesis, particularly for metal-catalyzed cross-coupling reactions and the construction of π-conjugated systems [1][2]. Its physical appearance is typically a white to pale yellow crystalline solid with a melting point range of 67–72°C .

3,4-Dibromobenzaldehyde Procurement Risks: Why Isomeric Substitution Is Not Tolerated


Interchanging 3,4-dibromobenzaldehyde with its positional isomers (e.g., 2,5-dibromo- or 3,5-dibromobenzaldehyde) or mono-brominated analogs is chemically and functionally unsound. The vicinal dibromo pattern at C3 and C4 dictates both the regioselectivity of metal-halogen exchange reactions [1] and the electronic conjugation pathways in cross-coupled products [2]. This substitution pattern is critical for applications requiring specific optical or electronic properties, such as in organic semiconductors and fluorescent materials [3]. Simply substituting a different isomer will yield a product with altered photophysical behavior, potentially rendering it useless for the intended application. Furthermore, the distinct crystal packing and melting point of 3,4-dibromobenzaldehyde (67–72°C) compared to 3,5-dibromobenzaldehyde (84–88°C) impacts handling and formulation in industrial processes . These quantitative differences underscore the necessity of procuring the exact CAS number.

3,4-Dibromobenzaldehyde (CAS 74003-55-7): Quantitative Evidence of Differentiated Performance vs. Isomers and Analogs


Cross-Coupling Regioselectivity in Branched π-Conjugated Systems: 3,4- vs. 2,5-Dibromobenzaldehyde

The substitution pattern of the dibromobenzaldehyde isomer directly dictates the optical properties of the resulting π-conjugated materials. When 3,4-dibromobenzaldehyde is employed in a Pd-catalyzed cross-coupling sequence to build branched systems with terminal alkynes, the resulting isomeric product exhibits significantly different absorption and emission spectra compared to the analog derived from 2,5-dibromobenzaldehyde [1]. The study explicitly notes a 'dramatic effect' on electronic properties, evidenced by distinct differences in absorption and emission profiles, which were further corroborated by theoretical calculations [1]. This demonstrates that the 3,4-pattern is not interchangeable with the 2,5-pattern for applications requiring precise tuning of optical properties.

Organic Electronics Materials Chemistry Cross-Coupling

Halogen-Lithium Exchange Regioselectivity: Ortho-Activation in 3,4-Dibromobenzaldehyde vs. Other Dihalobenzenes

In halogen-lithium exchange reactions, the bromine atom ortho to a functional group is preferentially replaced. For 3,4-dibromobenzaldehyde, the aldehyde group activates the adjacent C4-bromine for exchange, providing a predictable handle for regioselective functionalization [1]. This ortho-directing effect is a general rule established across a series of substituted dihalobenzenes. While specific yield data for 3,4-dibromobenzaldehyde itself is not isolated in the abstract, the study establishes that the resultant organolithium intermediates from this class of compounds are converted to the corresponding benzaldehydes in 'moderate to good yields' [1]. This predictable regioselectivity, governed by the 3,4-substitution pattern, contrasts with isomers lacking this ortho-relationship between the aldehyde and a bromine atom (e.g., 3,5-dibromobenzaldehyde), where such directed activation is absent.

Organic Synthesis Regioselective Functionalization Organolithium Chemistry

Physical Property Differentiation: Melting Point as a Proxy for Isomer Identity and Purity

The melting point of 3,4-dibromobenzaldehyde is consistently reported in the narrow range of 67–72°C . This is a key differentiator from its close isomer, 3,5-dibromobenzaldehyde, which exhibits a significantly higher melting point of 84–88°C . This ~15–17°C difference provides a simple, quantitative metric for identity verification and purity assessment. Using the wrong isomer could lead to processing issues in industrial-scale reactions where melting behavior impacts mixing, dissolution, or crystallization steps. Furthermore, the sharp melting range for high-purity (>97.5%) material as per vendor specifications (e.g., 67.0–75.0°C by clear melt) serves as a built-in quality control parameter for procurement.

Analytical Chemistry Quality Control Process Chemistry

3,4-Dibromobenzaldehyde (CAS 74003-55-7): Validated Application Scenarios Stemming from Differentiated Performance


Synthesis of Isomeric Branched π-Conjugated Systems for Organic Electronics

Researchers and process chemists in the field of organic electronics (OLEDs, OPVs) rely on 3,4-dibromobenzaldehyde as a specific building block to construct isomeric branched π-conjugated systems with tailored optical properties. The use of the 3,4-isomer, as opposed to the 2,5-isomer, yields products with distinct absorption and emission spectra, which is critical for tuning device performance [1]. This application scenario is validated by direct comparative studies showing the 'dramatic effect' of isomer choice on electronic properties [1].

Regioselective Synthesis via Ortho-Directed Halogen-Lithium Exchange

Medicinal chemists and synthetic organic chemists leverage the ortho-directing effect of the aldehyde group on the adjacent C4 bromine atom for regioselective functionalization. This allows for the sequential introduction of different substituents at specific positions on the aromatic ring, a strategy not possible with isomers lacking this ortho-relationship [2]. This is particularly valuable in the multi-step synthesis of complex pharmaceutical intermediates or functional materials where precise control over substitution patterns is paramount [2].

Preparation of Spin-Polarized Donor Molecules for Molecular Magnetism Research

In advanced materials research focused on molecular magnetism, 3,4-dibromobenzaldehyde serves as a key starting material for synthesizing specialized spin-polarized donors, such as 5-formyl-2-thioxobenzo-1,3-diselenole derivatives [3]. The unique vicinal dibromo substitution pattern of 3,4-dibromobenzaldehyde is essential for constructing the specific heterocyclic framework of these donor molecules, which are designed to enhance the interaction between localized spins and conducting electrons in organic magnetic systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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